(5R)-Dinoprost tromethamine, formally identified as the 9β-hydroxy stereoisomer of natural Prostaglandin F2α (PGF2β tromethamine), is a specialized cyclooxygenase metabolite formulated as a tromethamine (Tris) salt. From a procurement perspective, the primary value of this specific salt form lies in its engineered hydrophilicity. While standard prostaglandin free acids suffer from poor direct aqueous solubility, the tromethamine salt achieves >25 mg/mL in physiological buffers (PBS pH 7.2) . This enhanced processability eliminates the need for high concentrations of organic co-solvents, making it a highly suitable precursor and reference standard for sensitive in vitro mucosal assays and in vivo respiratory models.
Substituting standard Dinoprost (PGF2α) for (5R)-Dinoprost (PGF2β) in procurement represents a substantive functional error, as the 9β-hydroxy epimerization completely inverts key pharmacological behaviors . While standard PGF2α is a potent bronchoconstrictor and luteolytic agent, (5R)-Dinoprost acts as a bronchodilator and actively antagonizes PGF2α-induced airway constriction. Furthermore, substituting the tromethamine salt with the PGF2β free acid drastically reduces direct aqueous solubility, forcing the use of DMSO or ethanol vehicles. In sensitive mucosal or pulmonary models, these organic solvents can trigger baseline mucin release or cytotoxicity, masking the dose-dependent hexosaccharide mucoprotein secretion specifically induced by the target compound.
The tromethamine salt of (5R)-Dinoprost demonstrates enhanced processability in physiological media compared to the baseline free acid form. Quantitative solubility data indicates that the tromethamine salt achieves >25 mg/mL in PBS (pH 7.2), whereas prostaglandin free acids typically exhibit limited direct aqueous solubility and require organic co-solvents for stable stock solutions . This hydrophilicity allows for the preparation of highly concentrated aqueous formulations without solvent-induced artifacts.
| Evidence Dimension | Solubility in PBS (pH 7.2) |
| Target Compound Data | >25 mg/mL (Tromethamine salt) |
| Comparator Or Baseline | Prostaglandin free acid (requires organic solvents for high-concentration stocks) |
| Quantified Difference | Elimination of organic co-solvent requirement for physiological buffer formulation |
| Conditions | PBS pH 7.2 at standard room temperature |
High aqueous solubility prevents solvent-induced cytotoxicity in delicate cell lines, ensuring reproducible data in mucosal and pulmonary assays.
Procuring (5R)-Dinoprost tromethamine provides a direct functional antagonist to standard Dinoprost (PGF2α) in pulmonary models. While PGF2α induces potent bronchoconstriction, the 9β-hydroxy epimer ((5R)-Dinoprost) exhibits targeted bronchodilating activity in mammalian models and competitively antagonizes the bronchoconstrictor effects of PGF2α . This stereospecific inversion makes it a highly specific tool for isolating prostaglandin receptor signaling pathways in airway smooth muscle.
| Evidence Dimension | Bronchomotor response |
| Target Compound Data | Induces bronchodilation and antagonizes PGF2α |
| Comparator Or Baseline | Standard Dinoprost (PGF2α) |
| Quantified Difference | Complete functional inversion from bronchoconstriction to bronchodilation |
| Conditions | In vivo pulmonary models (guinea pig/cat airway smooth muscle) |
Procuring this specific epimer is mandatory for respiratory researchers needing to differentiate between FP receptor agonism and antagonism.
Unlike broad-spectrum secretagogues, (5R)-Dinoprost tromethamine acts as a highly specific inducer of mucoprotein release. In mucosal models, the compound triggers a dose-dependent release of hexosaccharide-containing mucins . Procuring the tromethamine salt ensures that this dose-dependent response can be mapped accurately without the baseline interference or cellular stress typically introduced by the DMSO concentrations required to dissolve the free acid equivalent.
| Evidence Dimension | Hexosaccharide mucin release |
| Target Compound Data | Dose-dependent upregulation |
| Comparator Or Baseline | Vehicle control (solvent-free aqueous buffer) |
| Quantified Difference | Significant induction of mucoprotein secretion over baseline |
| Conditions | Mucosal tissue/cell models |
It provides a highly reliable, solvent-free positive control for screening mucolytic agents and studying respiratory secretion pathways.
Due to its specific ability to antagonize PGF2α-induced bronchoconstriction and act as a bronchodilator, (5R)-Dinoprost tromethamine is a targeted procurement choice for respiratory models. It allows researchers to map receptor variants and downstream signaling in airway smooth muscle without the confounding constrictive effects of standard Dinoprost.
The compound's validated efficacy in inducing dose-dependent hexosaccharide mucin release makes it a reliable positive control for in vitro models of airway or gastrointestinal mucosal secretion. The high aqueous solubility of the tromethamine salt ensures that these assays can be conducted without solvent-induced cytotoxicity.
For industrial or pharmaceutical formulation teams evaluating salt forms of lipophilic prostaglandins, (5R)-Dinoprost tromethamine serves as a high-solubility benchmark. Its ability to achieve >25 mg/mL in physiological PBS provides a quantitative reference standard for optimizing the bioavailability and processability of novel eicosanoid therapeutics .
Irritant